![molecular formula C3H8FNO B3057275 3-Amino-2-fluoropropan-1-ol CAS No. 78542-46-8](/img/structure/B3057275.png)
3-Amino-2-fluoropropan-1-ol
Overview
Description
3-Amino-2-fluoropropan-1-ol is a chemical compound with the CAS Number: 78542-46-8 . It has a molecular weight of 93.1 and its IUPAC name is 3-amino-2-fluoro-1-propanol . It is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Amino-2-fluoropropan-1-ol is 1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2 . This indicates that the compound has a fluorine atom attached to the third carbon atom, an amino group attached to the first carbon atom, and a hydroxyl group attached to the second carbon atom.Physical And Chemical Properties Analysis
3-Amino-2-fluoropropan-1-ol is a white to yellow solid . It has a molecular weight of 93.1 . The storage temperature is typically around 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Amino-2-fluoropropan-1-ol has been utilized in various synthetic procedures, demonstrating its significance in organic chemistry. For instance, the compound has been involved in the synthesis of 3-fluoro-1-hydroxypropan-2-one and its derivatives, highlighting its role in the formation of structurally diverse compounds with potential pharmaceutical applications (Pero, Babiarz-Tracy, & Fondy, 1977).
Conformational Analysis
- The conformational behavior of 3-Amino-2-fluoropropan-1-ol under pressure-freezing conditions was studied, revealing its structural adaptability. This research contributes to understanding the compound's physical properties under varying environmental conditions (Gajda & Katrusiak, 2008).
Pharmacological Research
- In pharmacological research, 3-Amino-2-fluoropropan-1-ol derivatives have shown potential as enzyme inhibitors and antiproliferative agents. For example, derivatives of this compound have demonstrated inhibitory effects on ornithine decarboxylase, a key enzyme in cellular growth and proliferation (Staněk, Frei, Mett, Schneider, & Regenass, 1992).
Fluorescence Studies
- The compound has been used in fluorescence studies, particularly in enhancing the fluorescence yield of certain nucleic acids. This application is significant in biochemical assays and enzymology, where sensitive detection methods are crucial (Bigman, Quiñones, & Padilla, 2010).
Asymmetric Synthesis
- 3-Amino-2-fluoropropan-1-ol plays a role in asymmetric synthesis, being used as an intermediate in the production of enantiomerically pure compounds. This is particularly relevant in the synthesis of pharmaceuticals where chirality is a key factor (Torre, Gotor‐Fernández, & Gotor, 2006).
Biochemical Applications
- The compound's derivatives have been studied for their potential in biochemical applications, such as in the design of fluorescent amino acids. These derivatives can serve as building blocks for labeling peptides and proteins, facilitating studies in chemical biology (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Conformational Preference Studies
- Studies on the conformational preferences of 3-Amino-2-fluoropropan-1-ol derivatives have expanded knowledge in the field, particularly regarding hydrogen bonding and molecular interactions. This research aids in understanding the compound's behavior in different environments, which is crucial for its application in various scientific fields (Batista et al., 2019).
Safety and Hazards
The safety information available indicates that 3-Amino-2-fluoropropan-1-ol has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-2-fluoropropan-1-ol are currently unknown
Pharmacokinetics
Its physicochemical properties suggest that it may have high gastrointestinal absorption and solubility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2-fluoropropan-1-ol . For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity.
properties
IUPAC Name |
3-amino-2-fluoropropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXCSCJRPZOOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623273 | |
Record name | 3-Amino-2-fluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluoropropan-1-ol | |
CAS RN |
78542-46-8 | |
Record name | 3-Amino-2-fluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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